molecular formula C9H15Cl2F3N4 B2502732 methyl({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride CAS No. 2094926-49-3

methyl({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride

Cat. No.: B2502732
CAS No.: 2094926-49-3
M. Wt: 307.14
InChI Key: FOXZAWNHFBSMSR-UHFFFAOYSA-N
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Description

Methyl({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride is a useful research compound. Its molecular formula is C9H15Cl2F3N4 and its molecular weight is 307.14. The purity is usually 95%.
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Mechanism of Action

In general, the mechanism of action of a drug involves its interaction with specific biological targets, usually proteins such as enzymes or receptors. The drug can either enhance or inhibit the function of the target, leading to changes in biochemical pathways within the cell. These changes can have various effects at the molecular and cellular levels, depending on the specific pathways involved .

The pharmacokinetics of a drug, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the drug’s chemical structure, formulation, route of administration, and the patient’s physiological condition can affect these processes .

Environmental factors can also influence the action of a drug. For example, factors such as pH, temperature, and the presence of other substances can affect the stability of the drug and its interaction with its targets .

Biological Activity

Methyl({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C₉H₁₅Cl₂F₃N₄
  • Molecular Weight : 307 g/mol
  • CAS Number : 2094926-49-3

The trifluoromethyl group in its structure enhances the compound's lipophilicity and biological activity by improving binding affinity to various biological targets .

Research indicates that this compound interacts with several molecular targets involved in critical cellular processes. These interactions can modulate pathways related to:

  • Cell Signaling : The compound may influence signaling pathways that regulate cell proliferation and apoptosis.
  • Enzymatic Activities : It has been shown to affect the activity of specific enzymes that are crucial for metabolic processes.

2. In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cellular targets. For example:

Target Activity IC50 Value (µM)
RORγtInhibitory0.051
IL-17A ProductionInhibition0.130

These results suggest that this compound could be a promising candidate for therapeutic applications targeting autoimmune diseases such as psoriasis .

3. In Vivo Studies

In vivo evaluations have further confirmed the compound's efficacy. In a mouse model of IL-18/23-induced cytokine expression:

  • The compound was administered orally at varying doses (3 mg/kg to 100 mg/kg).
  • A dose-dependent inhibition of IL-17A production was observed.

This finding highlights its potential for treating conditions characterized by excessive IL-17A production .

Case Study 1: RORγt Inhibition

A study focused on the optimization of triazolopyridine derivatives reported that this compound showed potent inhibition of RORγt transcriptional activity in a luciferase reporter gene assay. The IC50 value was found to be significantly lower than other derivatives tested .

Case Study 2: Cytokine Modulation

Another investigation assessed the compound's ability to modulate cytokine production in human whole blood assays. Results indicated that it effectively suppressed IL-17A production in a dose-dependent manner with an IC50 value of 130 nM .

Properties

IUPAC Name

N-methyl-1-[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N4.2ClH/c1-13-4-8-15-14-7-3-2-6(5-16(7)8)9(10,11)12;;/h6,13H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXZAWNHFBSMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C2N1CC(CC2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.